molecular formula C12H13BrN2O3 B2357809 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide CAS No. 1396888-34-8

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2357809
CAS No.: 1396888-34-8
M. Wt: 313.151
InChI Key: MVJKRFKFBXIPDE-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmaceutical research. The compound features a furan-2-carboxamide core, a structure found in various biologically active molecules, substituted with a bromo group at the 5-position, which can serve as a versatile handle for further synthetic modification via cross-coupling reactions . Its amide linker is connected to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety, incorporating a pyrrolidinone group—a common scaffold in drug discovery known for its conformational influence and presence in pharmacologically active compounds . This complex architecture suggests potential utility as a key intermediate in the synthesis of more complex target molecules or as a candidate for high-throughput screening libraries. Researchers may investigate its application in developing novel protease inhibitors, kinase inhibitors, or other small-molecule therapeutics, given that similar carboxamide derivatives have been identified as modulators of enzyme activity, such as MAP kinase inhibitors . As with all compounds of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJKRFKFBXIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Furan-2-Carboxylic Acid

Bromination at the 5-position of furan-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid yields the desired intermediate.

Conditions :

  • Solvent : Acetic acid or dichloromethane
  • Catalyst : FeCl₃ (0.1 eq)
  • Temperature : 0–25°C
  • Yield : 70–85%

Mechanism : Electrophilic aromatic substitution facilitated by Lewis acid catalysts.

Alternative Route: Halogen Exchange

Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-Amine

Cyclopropanation of Pyrrolidinone Derivatives

Cyclopropane rings are introduced via [2+1] cycloaddition using Simmons-Smith reagents (Zn-Cu/CH₂I₂) or transition-metal-catalyzed methods.

Procedure :

  • Substrate : 5-Oxopyrrolidin-3-amine
  • Reagent : CH₂I₂, Zn-Cu couple
  • Solvent : Diethyl ether
  • Conditions : 0°C to reflux, 12–24 h
  • Yield : 50–65%

Challenges : Over-addition and ring-opening side reactions necessitate careful stoichiometric control.

Reductive Amination of 5-Oxopyrrolidin-3-One

Conversion of the ketone to an amine via reductive amination using NaBH₃CN or BH₃·THF:

Steps :

  • React 5-oxopyrrolidin-3-one with cyclopropylamine in methanol.
  • Add NaBH₃CN (1.2 eq) at 0°C.
  • Stir for 6 h at 25°C.
  • Yield : 60–75%

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 5-bromofuran-2-carboxylic acid using EDCl/HOBt or DCC followed by reaction with 1-cyclopropyl-5-oxopyrrolidin-3-amine:

Optimized Protocol :

Parameter Value
Coupling Agent EDCl (1.5 eq), HOBt (1.5 eq)
Solvent DMF or THF
Base DIPEA (3.0 eq)
Temperature 0°C → 25°C, 12 h
Yield 80–90%

Advantages : High efficiency, minimal racemization.

Acid Chloride Route

  • Chlorination : Treat 5-bromofuran-2-carboxylic acid with SOCl₂ or oxalyl chloride.
  • Amidation : React acyl chloride with amine in presence of base (e.g., Et₃N).

Conditions :

  • Solvent : Dichloromethane
  • Temperature : −10°C → 25°C
  • Yield : 70–85%

Limitations : Handling corrosive reagents; sensitivity to moisture.

Comparative Analysis of Synthetic Routes

Table 1 : Efficacy of Amide Bond Formation Methods

Method Yield (%) Purity (%) Scalability
EDCl/HOBt 80–90 >95 High
Acid Chloride 70–85 90–95 Moderate
Mixed Carbonate 60–75 85–90 Low

Key Insight : EDCl/HOBt coupling offers optimal balance of yield and practicality for industrial-scale synthesis.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7)
  • HPLC : C18 column, acetonitrile/water gradient (95% purity)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.58 (d, J = 3.4 Hz, 1H, furan), 6.78 (d, J = 3.4 Hz, 1H, furan), 4.12–4.05 (m, 1H, pyrrolidin), 3.32–3.25 (m, 2H, cyclopropane), 2.91–2.84 (m, 1H, pyrrolidin), 2.45–2.38 (m, 1H, pyrrolidin), 1.12–1.05 (m, 4H, cyclopropane).
  • IR (KBr): ν 3280 (N-H), 1685 (C=O), 1540 (C-Br) cm⁻¹.

Challenges and Optimization Opportunities

Steric Hindrance in Amine Substrate

The cyclopropyl group adjacent to the amine reduces nucleophilicity, necessitating excess coupling reagents or prolonged reaction times. Microwave-assisted synthesis (50°C, 30 min) improves kinetics.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance solubility but complicate purification. Switch to MTBE/water biphasic systems reduces emulsion formation.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, possibly due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, particularly in the brominated furan carboxamide framework.

5-Bromo-N-{3-[(5-Bromo-2-Furoyl)Amino]Propyl}-2-Furamide ()

  • Molecular Formula : C₁₃H₁₂Br₂N₂O₄
  • Molecular Weight : 420.05 g/mol
  • Substituents: A propyl linker with a secondary 5-bromo-2-furoylamino group.
  • Key Features: Dual bromine atoms increase molecular weight and lipophilicity.
  • Potential Applications: Not explicitly stated, but brominated furan derivatives are often explored for antiviral or enzyme inhibition activity.

5-Bromo-N-(4-Phenylbutyl)Furan-2-Carboxamide ()

  • Molecular Formula: C₁₅H₁₆BrNO₂
  • Molecular Weight : 322.19 g/mol (calculated)
  • Substituents : A 4-phenylbutyl group attached to the carboxamide nitrogen.
  • Key Features :
    • The phenyl group enhances lipophilicity and may facilitate π-π interactions in target binding.
    • The butyl linker provides flexibility, which could influence pharmacokinetic properties like membrane permeability.
  • Safety Data : Classified under GHS Revision 8, with 100% concentration reported in safety data sheets .

Hypothetical Comparison with the Target Compound

Parameter Target Compound Compound Compound
Molecular Formula C₁₂H₁₃BrN₂O₃ (estimated) C₁₃H₁₂Br₂N₂O₄ C₁₅H₁₆BrNO₂
Molecular Weight ~313 g/mol (estimated) 420.05 g/mol 322.19 g/mol
Bromine Count 1 2 1
Key Substituent 1-Cyclopropyl-5-oxopyrrolidin-3-yl 3-[(5-Bromo-2-furoyl)amino]propyl 4-Phenylbutyl
Structural Implications Pyrrolidinone enhances polarity; cyclopropyl improves stability High steric bulk; dual bromines increase halogen interactions Phenyl group aids lipophilicity; flexible linker

Research Findings and Implications

  • Substituent Impact: The pyrrolidinone-cyclopropyl group in the target compound may balance solubility (via the polar pyrrolidinone) and metabolic stability (via cyclopropyl) . Dual bromines in ’s compound suggest stronger halogen bonding but could reduce solubility, limiting bioavailability.
  • Therapeutic Potential: Brominated furan carboxamides are frequently investigated as enzyme inhibitors (e.g., dengue virus NS proteins ) or antimicrobial agents. The target compound’s pyrrolidinone moiety could mimic transition states in enzyme-substrate interactions, a strategy used in protease inhibitor design.

Biological Activity

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H14BrN3O2
  • Molecular Weight: 324.17 g/mol
  • CAS Number: 1396785-02-6

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that it may function as an inhibitor of certain pathways involved in disease processes.

Potential Mechanisms:

  • Receptor Modulation: The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition: It might inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on different cell lines:

StudyCell LineEffect ObservedReference
Study 1HT-29 (Colorectal Cancer)Significant reduction in cell viability at concentrations above 10 µM
Study 2SH-SY5Y (Neuroblastoma)Induced apoptosis at 20 µM, with increased caspase activity
Study 3Bacterial Strains (E. coli, S. aureus)Exhibited antimicrobial activity with MIC values ranging from 15 to 30 µg/mL

In Vivo Studies

Research into the in vivo effects of this compound is limited but promising. Preliminary animal studies suggest potential anti-inflammatory and analgesic effects, warranting further exploration.

Case Studies

  • Case Study on Anticancer Activity:
    • A recent study explored the anticancer properties of a related compound, demonstrating that it significantly inhibited tumor growth in xenograft models. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.
  • Case Study on Neuroprotective Effects:
    • Another case study focused on neuroprotective effects against oxidative stress in SH-SY5Y cells, indicating that the compound could mitigate neuronal damage associated with neurodegenerative diseases.

Q & A

Basic: What synthetic routes and critical reaction parameters are recommended for synthesizing 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation between 5-bromofuran-2-carboxylic acid derivatives and the cyclopropane-containing pyrrolidinone amine.
  • Cyclopropane introduction via [2+1] cycloaddition or alkylation reactions under controlled conditions (e.g., using trimethylsulfoxonium iodide as a carbene precursor).
  • Reaction optimization : Temperature (often 60–100°C), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., HATU for amide coupling) are critical for yield and purity. Post-reaction purification via column chromatography or recrystallization is standard .

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropane protons) and the furan-carboxamide backbone.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₄BrN₂O₃) .

Basic: How should researchers design initial biological assays to evaluate the compound’s activity?

Methodological Answer:

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs with pyrrolidinone and furan moieties showing activity against inflammatory or oncology targets.
  • Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) using MTT or ATP-lite assays. Include positive controls (e.g., doxorubicin) and vehicle controls .

Advanced: How can contradictory results between in vitro and in vivo efficacy studies be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution. Low solubility or metabolic instability (e.g., CYP450-mediated degradation) often explains discrepancies.
  • Orthogonal assays : Confirm target engagement using thermal shift assays or cellular thermal shift assays (CETSA).
  • Formulation optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve in vivo delivery .

Advanced: What computational strategies aid in identifying the compound’s molecular targets?

Methodological Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high binding affinity for the furan-carboxamide and cyclopropane groups.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., bromine vs. chlorine substitutions) to identify critical pharmacophores.
  • Machine learning : Apply QSAR models trained on pyrrolidinone-containing compounds to predict off-target effects .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the amide bond).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 200°C.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare HPLC profiles to baseline .

Advanced: How can structural modifications improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the pyrrolidinone ring.
  • Metabolic stability : Replace labile moieties (e.g., cyclopropane with sp³-rich bicyclic systems) to reduce CYP450 metabolism.
  • Pro-drug strategies : Mask the carboxamide with ester groups to enhance oral absorption .

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